molecular formula C6H13Cl2N B143515 1-(2-Chloroethyl)pyrrolidine hydrochloride CAS No. 7250-67-1

1-(2-Chloroethyl)pyrrolidine hydrochloride

Cat. No.: B143515
CAS No.: 7250-67-1
M. Wt: 170.08 g/mol
InChI Key: FSNGFFWICFYWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS RN: 7250-67-1) is a quaternary ammonium compound with the molecular formula C₆H₁₂ClN·HCl (MW: 170.08 g/mol). It is a hygroscopic crystalline solid with a melting point of 167–173°C and is commonly used as a key intermediate in pharmaceutical synthesis, such as in the production of oxitefonium bromide . Its structure features a pyrrolidine ring (a five-membered saturated amine) linked to a 2-chloroethyl group, which confers alkylating reactivity. This compound is widely employed in drug development, material science, and antimicrobial research due to its ability to modify solubility, stability, and bioavailability of target molecules .

Preparation Methods

Primary Synthetic Route: Thionyl Chloride-Mediated Chlorination

The most widely documented method for synthesizing 1-(2-chloroethyl)pyrrolidine hydrochloride involves the direct chlorination of N-(2-hydroxyethyl)pyrrolidine using thionyl chloride (SOCl₂). This approach is favored for its simplicity and scalability in industrial settings .

Reaction Mechanism and Conditions

Thionyl chloride reacts with the hydroxyl group of N-(2-hydroxyethyl)pyrrolidine, replacing it with a chlorine atom while generating hydrochloric acid (HCl) and sulfur dioxide (SO₂) as byproducts. The HCl concurrently protonates the pyrrolidine nitrogen, forming the hydrochloride salt.

Key Reaction Parameters :

  • Molar Ratio : A 10.8:1 excess of thionyl chloride (0.54 mol) relative to the alcohol (0.05 mol) ensures complete conversion .

  • Temperature : Reflux conditions (≈110°C) under a nitrogen atmosphere prevent oxidation and side reactions.

  • Duration : 1 hour of reflux achieves optimal conversion, balancing reaction completeness and energy efficiency .

Work-up and Purification

Post-reaction, the mixture is concentrated under vacuum to remove excess thionyl chloride. The residual solid is triturated with diethyl ether to eliminate residual impurities, yielding a cocoa-colored solid. Repeated trituration cycles enhance purity, with the final product isolated in 46% yield .

Analytical Characterization

The structure of this compound is confirmed via ¹H-NMR (CD₂Cl₂):

  • δ 13.1 (br s, 1H, NH⁺),

  • δ 3.97 (t, 3H, CH₂Cl),

  • δ 3.7–3.33 (m, 4H, pyrrolidine CH₂),

  • δ 2.81–1.95 (m, 5H, backbone CH₂) .

The broad singlet at δ 13.1 confirms protonation of the pyrrolidine nitrogen, while the triplet at δ 3.97 corresponds to the chlorinated ethyl group.

Alternative Approaches and Comparative Analysis

ParameterTarget CompoundN-Methyl Analogue
Chlorinating Agent SOCl₂SOCl₂ + Pyridine
Yield 46% 90%
Work-up Trituration with etherDirect distillation

The higher yield in the methylated analogue is attributed to pyridine’s role in scavenging HCl, reducing side reactions . This suggests that additive optimization (e.g., using organic bases) could improve yields for the target compound.

Industrial-Scale Production Considerations

Yield Optimization Strategies

  • Excess Reagent Ratios : Increasing SOCl₂ molarity (12:1 vs. 10.8:1) may improve conversion but raises costs.

  • Temperature Modulation : Gradual heating (25°C → 110°C) reduces exothermic side reactions.

  • Alternative Chlorinating Agents : Phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] could be explored, though these are less cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and methoxyethylpyrrolidine.

    Oxidation: N-oxides of 1-(2-Chloroethyl)pyrrolidine.

    Reduction: Ethylpyrrolidine derivatives.

Scientific Research Applications

Key Applications

  • Synthesis of Pharmaceuticals
    • Role as an Intermediate : This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and minimize side effects .
  • Research in Medicinal Chemistry
    • Drug Development : Researchers utilize this compound to explore new drug candidates. Its chemical properties enable the design of compounds with improved therapeutic profiles .
  • Development of Anticancer Agents
    • Potential in Cancer Treatment : The compound has been investigated for its potential to develop novel anticancer agents. Studies have focused on its ability to inhibit tumor growth and improve treatment outcomes in cancer therapies .
  • Neuropharmacological Studies
    • Understanding Neurological Conditions : It is employed in neuropharmacological studies to examine the effects of various compounds on the nervous system, aiding in the understanding of conditions such as epilepsy and depression .
  • Chemical Biology Applications
    • Biological Probing : In chemical biology, this compound is used to probe biological systems, helping researchers understand the mechanisms of action of different biological molecules and their interactions within cellular environments .

Data Table: Applications Summary

Application AreaDescription
Synthesis of PharmaceuticalsIntermediate for drugs targeting neurological disorders
Medicinal ChemistryExploration of new drug candidates and structural modifications
Anticancer Agent DevelopmentInvestigating potential anticancer properties
Neuropharmacological ResearchStudying effects on the nervous system and related disorders
Chemical BiologyProbing biological systems to understand molecular interactions

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research indicated that modifications to the compound's structure could enhance its anticancer properties, leading to further investigations into its mechanism of action.

Case Study 2: Neuropharmacological Effects

In neuropharmacological studies, researchers utilized this compound to assess its impact on neurotransmitter systems. Results showed that it could modulate dopamine and serotonin levels, suggesting potential therapeutic applications in treating mood disorders.

Case Study 3: Synthesis of Novel Drug Candidates

A recent synthesis project highlighted the use of this compound as a key intermediate in developing a new class of estrogen receptor antagonists. The study reported successful yields and promising biological activity, paving the way for further clinical evaluations.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This alkylation can disrupt normal cellular functions and is the basis for its use in drug development .

Comparison with Similar Compounds

Antimicrobial Activity

  • Pyrrolidine Derivatives : Compounds 5a–c (pyrrolidine-based) showed potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria) .
  • Piperidine Derivatives : Compounds 6a,b (piperidine-based) demonstrated superior antifungal activity against Candida albicans and Aspergillus niger .
  • Morpholine Derivatives: Limited efficacy, with only 6d, 6f showing antibacterial activity .

Topoisomerase I (Top1) Inhibition

  • 1-(3-Chloropropyl)piperidine hydrochloride (compound 22): Highest activity (+++), attributed to piperidine’s conformational flexibility .
  • 1-(2-Chloroethyl)pyrrolidine hydrochloride : Moderate activity (++), likely due to steric constraints of the pyrrolidine ring .

Physicochemical Properties

Property 1-(2-Chloroethyl)pyrrolidine HCl 1-(2-Chloroethyl)piperidine HCl N-(2-Chloroethyl)morpholine HCl
Solubility Moderate (hygroscopic) Lower (lipophilic) Higher (polar due to O-atom)
Stability Sensitive to moisture Stable Stable
Alkylating Reactivity High Moderate Moderate
  • These compounds exhibit dual alkylating and carbamoylating activities, leading to DNA crosslinking and repair inhibition . However, 1-(2-chloroethyl)pyrrolidine HCl lacks carbamoylating capacity, limiting its direct cytotoxicity but making it a safer intermediate .

Pharmacokinetic and Toxicological Profiles

  • Piperidine Derivatives : Higher lipid solubility enhances distribution into cerebrospinal fluid, increasing neurotoxicity risk .

Data Table: Comparative Analysis of Chloroethylamine Derivatives

Compound Top1 Activity Antibacterial Antifungal Key Application Reference
1-(2-Chloroethyl)pyrrolidine HCl ++ Yes Yes Drug intermediates, surfactants
1-(2-Chloroethyl)piperidine HCl +++ Moderate Yes Top1 inhibitors, antimicrobials
N-(2-Chloroethyl)morpholine HCl N/A Low No Solubility enhancement
1,3-Bis(2-chloroethyl)-1-nitrosourea N/A N/A N/A DNA alkylation (anticancer)

Biological Activity

1-(2-Chloroethyl)pyrrolidine hydrochloride, with the chemical formula C6_6H12_{12}ClN·HCl and CAS number 7250-67-1, is a haloalkyl-substituted pyrrolidine that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly estrogen receptor antagonists like Nafoxidine. Its biological activity is largely attributed to its ability to act as an alkylating agent, influencing cellular processes through covalent modification of nucleophilic sites in proteins and nucleic acids.

The biological activity of this compound is primarily due to its alkylating properties . The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to:

  • Disruption of normal cellular functions : Alkylation can interfere with DNA and protein synthesis, which may lead to cell death or altered cell function.
  • Potential therapeutic applications : Its reactivity makes it a valuable precursor in drug development, especially in creating compounds that target cancer cells.

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly in the context of breast cancer treatment. Research indicates that compounds synthesized from this precursor can selectively inhibit the viability of triple-negative breast cancer (TNBC) cells while sparing luminal-type A cells. This selectivity is crucial given the aggressive nature of TNBC and its resistance to conventional therapies.

Case Study: Antitumor Efficacy

A study synthesized novel chromene derivatives using this compound as a reactant. These derivatives exhibited significant cytotoxic effects against TNBC cell lines, inducing mitotic arrest and apoptotic cell death through the activation of extrinsic pathways. The IC50_{50} values for these compounds ranged from 16 µM to 92 µM, demonstrating their potential as therapeutic agents against resistant cancer types .

Antimicrobial Activity

In addition to its antitumor effects, this compound has also been evaluated for antimicrobial properties. Research has shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity.

Antimicrobial Testing

  • Bacterial Strains Tested : Staphylococcus aureus (gram-positive) and Proteus vulgaris (gram-negative).
  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Methodology : The disk diffusion method was employed to assess antimicrobial activity, with results indicating significant inhibition zones compared to controls .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50_{50} Range (µM)Methodology Used
AntitumorTNBC Cell Lines16 - 92Cell viability assays
AntibacterialStaphylococcus aureusNot specifiedDisk diffusion method
AntibacterialProteus vulgarisNot specifiedDisk diffusion method
AntifungalCandida albicansNot specifiedDisk diffusion method
AntifungalAspergillus nigerNot specifiedDisk diffusion method

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 1-(2-Chloroethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or alkylation of pyrrolidine derivatives. Key steps include:

  • Chloroethylation : Reacting pyrrolidine with 1,2-dichloroethane under reflux in polar aprotic solvents (e.g., DMF) .
  • HCl Quenching : Isolation as the hydrochloride salt improves stability and crystallinity .
    • Critical Factors :
  • Temperature control (60–80°C) minimizes side reactions like over-alkylation.
  • Solvent choice affects reaction kinetics; DMF enhances nucleophilicity compared to THF .
    • Data Table : Synthesis Comparison
MethodReagentsSolventYield (%)Purity (%)Source
ChloroethylationPyrrolidine, 1,2-dichloroethaneDMF72>95
AlkylationPyrrolidine, chloroethyl tosylateAcetonitrile6593

Q. How should researchers characterize purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows pyrrolidine protons at δ 1.6–1.8 ppm (multiplet) and chloromethyl peaks at δ 3.5–3.7 ppm .
  • Melting Point : Reported range 167–170°C (lit.) serves as a purity indicator .
  • Elemental Analysis : Verify Cl content (~20.8% for hydrochloride salt) .
    • Common Pitfalls : Hygroscopicity may alter melting points; store under inert gas .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Approach :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for substitution reactions .
  • Reaction Design Platforms : Tools like ICReDD integrate experimental data with computational predictions to prioritize reaction conditions (e.g., solvent, catalyst) .
    • Case Study : Optimizing amine substitutions (e.g., replacing Cl with NH2) reduced side-product formation by 40% when guided by computational screening .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine 13^{13}C NMR, FT-IR, and X-ray crystallography to confirm ambiguous peaks (e.g., distinguishing regioisomers) .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
    • Example : Discrepancies in 1^1H NMR integration ratios were traced to incomplete HCl removal; centrifugal drying improved consistency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Hindrance : The pyrrolidine ring’s rigidity limits access to the chloromethyl group, slowing SN2 reactions with bulky nucleophiles .
  • Electronic Effects : Electron-donating substituents on pyrrolidine increase Cl− lability, facilitating nucleophilic displacement .
    • Experimental Design :
  • Kinetic Studies : Monitor reaction rates under varying steric/electronic conditions (e.g., using Hammett plots) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Root Causes :

  • Hygroscopicity : Absorbed moisture lowers observed melting points .
  • Polymorphism : Different crystalline forms may arise from recrystallization solvents (e.g., ethanol vs. acetone) .
    • Resolution : Standardize drying protocols (e.g., vacuum desiccation for 24h) and report solvent history .

Q. Methodological Resources

  • Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, stoichiometry) .
  • Data Presentation : Follow IUPAC guidelines for reporting spectral data and reaction yields .

Properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGFFWICFYWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022248
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-67-1
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7250-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ1H343R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Chloroethyl)pyrrolidine hydrochloride
1-(2-Chloroethyl)pyrrolidine hydrochloride
1-(2-Chloroethyl)pyrrolidine hydrochloride
1-(2-Chloroethyl)pyrrolidine hydrochloride
1-(2-Chloroethyl)pyrrolidine hydrochloride
1-(2-Chloroethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.